CTX-0294885 hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

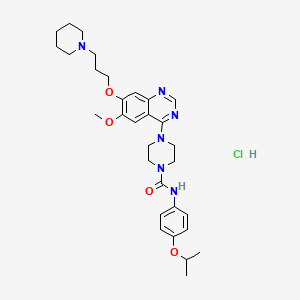

CTX-0294885 hydrochloride is a sepharose-supported kinase capture reagent.

科学的研究の応用

Photophysical Properties

2-Chlorothioxanthone (CTX) is utilized as a photoinitiator for synthetic resins and pharmaceutical preparation. Its photophysical properties in acetonitrile/water solutions indicate higher absorption coefficients and triplet quantum yields than its parent compound. This suggests CTX's potential impact on the side effects of certain pharmaceuticals (Piñero Santiago et al., 2011).

Kinase Inhibition for Proteomics

CTx-0294885 has been identified as a broad-spectrum kinase inhibitor. It's developed into a kinase capture reagent for mass spectrometry-based kinome profiling, enabling the identification of a large number of kinases, including previously undetected members of the AKT family. This highlights its usefulness in kinome signaling network analysis (Zhang et al., 2013).

Conformational Properties of Chlorotoxin

Chlorotoxin (CTX) analogs with substituted cysteine residues have been studied using molecular dynamics. These studies reveal insights into CTX's structural and binding properties, which are crucial for its application in targeting specific cellular receptors (Gregory et al., 2018).

Cancer Diagnostics and Therapeutics

CTX's binding affinity to certain tumor cells, particularly in gliomas, makes it valuable in cancer diagnostics and therapeutics. Its mechanism of action offers potential in the development of new therapeutic drugs and sensitive cancer-screening kits (Khanyile et al., 2019).

Glioma Tumor Imaging

CTX's interaction with various cellular components, along with its ability to penetrate the blood-brain-barrier, makes it a promising candidate for developing diagnostic and therapeutic agents for gliomas (Cohen et al., 2018).

Biochemical and Biophysical Changes in Cells

Studies using ATR-FTIR spectroscopy reveal biochemical and biophysical changes in glioma cells after exposure to CTX. These changes are crucial for understanding CTX's interaction mechanism with tumor cells (Falahat et al., 2016).

Targeted Imaging and Therapy of Glioma

Advances in CTX-targeted nanoparticles for imaging and therapy of glioma highlight its potential in targeted drug delivery and imaging studies (Zhao et al., 2015).

Molecular Structure of Ciguatoxin

Studies on CTX isolated from the moray eel and its precursor from the dinoflagellate Gambierdiscus toxicus have elucidated its molecular structure. This is essential for understanding ciguatera poisoning and its treatment (Murata et al., 1990).

Inhibition of MMP-2 Release in Cancer Cells

CTX-fused proteins have been shown to inhibit MMP-2 release in pancreatic cancer cells, suggesting its potential in cancer therapy (El-Ghlban et al., 2014).

特性

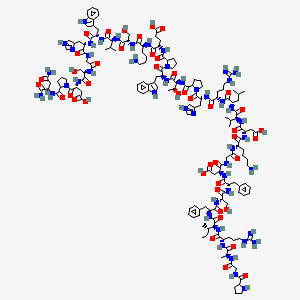

製品名 |

CTX-0294885 hydrochloride |

|---|---|

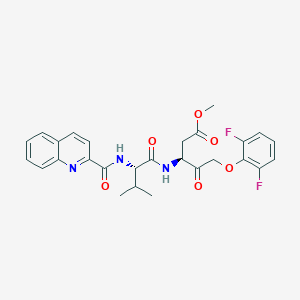

分子式 |

C₂₂H₂₅Cl₂N₇O |

分子量 |

474.39 |

IUPAC名 |

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride |

InChI |

InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H |

InChIキー |

YAPUQOBTRMFPST-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

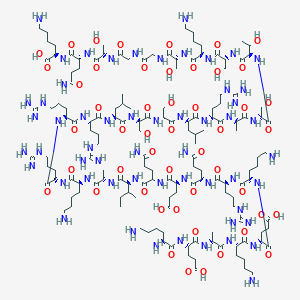

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)